1-(2-Methoxyethyl)-3-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxyethyl)-3-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)urea is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines a methoxyethyl group, a methylthio-substituted benzyl group, and a piperidinylmethyl urea moiety, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxyethyl)-3-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)urea typically involves multiple steps, including the preparation of intermediate compounds and their subsequent coupling. A common synthetic route may involve:
Preparation of 2-(methylthio)benzyl chloride: This can be achieved by reacting 2-(methylthio)benzyl alcohol with thionyl chloride under reflux conditions.
Synthesis of 1-(2-(methylthio)benzyl)piperidine: The 2-(methylthio)benzyl chloride is then reacted with piperidine in the presence of a base such as potassium carbonate.
Formation of the urea derivative: The final step involves reacting 1-(2-(methylthio)benzyl)piperidine with 1-(2-methoxyethyl)isocyanate under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxyethyl)-3-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to modify the urea moiety.
Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Modified urea derivatives.
Substitution: Compounds with different functional groups replacing the methoxyethyl group.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a lead compound for developing new drugs targeting specific receptors or enzymes.
Pharmacology: The compound’s interactions with biological targets can be studied to understand its pharmacokinetics and pharmacodynamics.
Materials Science: Its unique structure may allow for the development of novel materials with specific properties, such as polymers or coatings.
Biological Research: It can be used as a tool compound to study cellular processes and molecular pathways.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyethyl)-3-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)urea would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Receptors: The compound may act as an agonist or antagonist at specific receptors, modulating their activity.
Enzyme Inhibition: It may inhibit the activity of certain enzymes by binding to their active sites.
Signal Transduction Modulation: The compound could influence cellular signaling pathways, affecting processes such as cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- **1-(2-Methoxyethyl)-3-(benzyl)piperidin-4-yl)methyl)urea
- **1-(2-Methoxyethyl)-3-((1-(2-(methylthio)phenyl)piperidin-4-yl)methyl)urea
- **1-(2-Methoxyethyl)-3-((1-(2-(methylthio)benzyl)piperidin-4-yl)ethyl)urea
Uniqueness
1-(2-Methoxyethyl)-3-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)urea is unique due to the presence of both the methoxyethyl and methylthio-substituted benzyl groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged to explore new therapeutic applications and material properties.
Properties
IUPAC Name |
1-(2-methoxyethyl)-3-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O2S/c1-23-12-9-19-18(22)20-13-15-7-10-21(11-8-15)14-16-5-3-4-6-17(16)24-2/h3-6,15H,7-14H2,1-2H3,(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJWARXVXNJMRLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NCC1CCN(CC1)CC2=CC=CC=C2SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.